molecular formula C19H34O3Sn B173944 3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione CAS No. 129034-70-4

3-Isopropoxy-4-(tributylstannyl)-1,2-cyclobutenedione

Cat. No.: B173944
CAS No.: 129034-70-4
M. Wt: 429.2 g/mol
InChI Key: AMVLEBHYELFWJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Safety and Hazards

This compound is classified as dangerous according to the GHS classification system . It has hazard statements H301, H312, H315, H319, H332, H335, H410 , which indicate that it is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and is very toxic to aquatic life with long lasting effects .

Mechanism of Action

Target of Action

This compound is used as a pharmaceutical intermediate , suggesting it may be involved in the synthesis of active pharmaceutical ingredients that interact with specific biological targets.

Biochemical Pathways

Organostannyl compounds like this one are often used in palladium-catalyzed cross-coupling reactions, such as the suzuki-miyaura reaction , which is a widely-used method for forming carbon-carbon bonds in organic synthesis.

Action Environment

Like many organostannyl compounds, it is sparingly soluble in water , which could influence its behavior in aqueous environments.

Properties

IUPAC Name

3-propan-2-yloxy-4-tributylstannylcyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O3.3C4H9.Sn/c1-4(2)10-6-3-5(8)7(6)9;3*1-3-4-2;/h4H,1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVLEBHYELFWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C(=O)C1=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371526
Record name 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129034-70-4
Record name 3-[(Propan-2-yl)oxy]-4-(tributylstannyl)cyclobut-3-ene-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 0.052M n-Bu4N+CN- in tetrahydrofuran (7.69 mL, 0.4 mmol) was added dropwise to a stirred solution at -20° C. of diisopropyl squarate (3.96 g, 0.020 mol) and n-Bu3SnSi(CH3)3 (7.27 g, 0.020 mol) in tetrahydrofuran (154 mL). Stirring was continued at -20° C. for 2 hrs. The solution was concentrated and the residue chromatographed on SiO2 with diethyl ether-hexane (10:90) to afford the title compound (5.75 g, 67% yield) as a yellow oil.
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
7.27 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
solvent
Reaction Step One
Quantity
7.69 mL
Type
catalyst
Reaction Step One
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.